1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid
Description
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-2-carboxylic acid derivative featuring a phenylsulfonyl group (-SO₂C₆H₅) attached to the nitrogen atom of the pyrrolidine ring. This structural motif is significant in medicinal chemistry, particularly as a protease inhibitor scaffold or intermediate in synthesizing bioactive molecules. The sulfonyl group enhances electrophilicity and stability, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWZYFYLXTMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312598 | |
| Record name | 1-(Phenylsulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88425-47-2 | |
| Record name | 1-(Phenylsulfonyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88425-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the phenylsulfonyl group or to reduce other functional groups present in the molecule.
Substitution: The phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares structural analogs of 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid, focusing on substituents, molecular properties, and solubility:
Key Observations:
- Substituent Effects: Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability, making these analogs suitable for CNS-targeting drugs. Fluorosulfonyl () is highly reactive, useful in click chemistry or covalent inhibitor design.
- Molecular Weight : Sulfonyl derivatives generally exhibit higher molecular weights (267–323 g/mol) compared to carbonyl analogs (e.g., 298 g/mol for bromobenzoyl derivative).
Enzyme Inhibition
- HDAC6 Inhibitors : Pyrrolidine-2-carboxylic acid derivatives with sulfonyl or benzoyl groups (e.g., ) are intermediates in synthesizing histone deacetylase 6 (HDAC6) inhibitors. The sulfonyl group mimics natural substrates, enabling competitive inhibition.
- Protease Inhibition : Sulfonamide-containing compounds (e.g., ) are prevalent in protease inhibitor design due to their ability to coordinate catalytic metal ions (e.g., Zn²⁺ in metalloproteases).
Solubility and Bioavailability
- Baseline Solubility : Unsubstituted pyrrolidine-2-carboxylic acid has high aqueous solubility (442 g/L) . Adding hydrophobic groups (e.g., phenylsulfonyl) reduces solubility, necessitating formulation adjustments for in vivo studies.
- Trifluoromethyl Derivatives : Despite increased lipophilicity, their solubility in organic solvents (e.g., DMSO) facilitates preclinical testing .
Biological Activity
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound characterized by a pyrrolidine ring that is substituted with a phenylsulfonyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly as a pharmacological agent in various therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A pyrrolidine ring , which contributes to its cyclic structure.
- A phenylsulfonyl group , which enhances its reactivity and potential interactions with biological targets.
- A carboxylic acid group , which plays a critical role in its biological activity through hydrogen bonding and electrostatic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfonyl group acts as a pharmacophore, allowing the compound to bind to target sites and modulate their activity. The carboxylic acid group further stabilizes these interactions, enhancing the compound's efficacy in various biological contexts.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
- Potential Anti-inflammatory Effects : The compound's structural features hint at possible anti-inflammatory properties, which could be explored in the context of inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research conducted by Pendergrass et al. indicated that this compound could inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of various bacteria. This inhibition was observed at concentrations that suggest potential therapeutic applications against bacterial infections .
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions, followed by oxidation to introduce the carboxylic acid group. Characterization methods such as NMR and FTIR have confirmed its structure and purity.
- Comparative Studies : Comparative analyses with similar compounds have shown that the presence of both the phenylsulfonyl and carboxylic acid groups enhances the binding affinity and biological activity compared to derivatives lacking one or both functional groups.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via sulfonylation of pyrrolidine-2-carboxylic acid using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-reaction purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity validation requires HPLC (C18 column, 0.1% TFA in H2O/MeCN) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation. For example, analogous sulfonylation protocols are detailed in the synthesis of 1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid .
Q. How can aqueous solubility and stability be experimentally determined for this compound?
- Methodological Answer : Solubility is measured via shake-flask method in buffered solutions (pH 1–7.4) at 25°C, with quantification by UV-Vis spectroscopy (λmax determined experimentally). Stability studies involve incubating the compound in aqueous buffers and monitoring degradation via HPLC over 24–72 hours. Reference data for pyrrolidine-2-carboxylic acid derivatives suggest solubility ranges of 5–50 mg/mL in water, depending on substituents .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) due to sulfonyl group reactivity. Stability data indicate the compound is shelf-stable at 2–8°C under inert gas (e.g., argon). Acute toxicity studies on structurally similar compounds classify them as Category 4 (harmful if swallowed; LD50 > 2000 mg/kg in rats) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). For asymmetric synthesis, employ chiral auxiliaries like Fmoc-protected proline derivatives, as demonstrated in the synthesis of (S)-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid .
Q. What mechanistic insights explain unexpected byproducts during sulfonylation?
- Methodological Answer : Byproducts may arise from over-sulfonylation (e.g., disulfonyl derivatives) or pyrrolidine ring opening under acidic conditions. Reaction monitoring via TLC or in-situ IR spectroscopy (tracking S=O stretch at ~1350 cm<sup>-1</sup>) can identify intermediates. Adjust reaction stoichiometry (1:1.05 molar ratio of pyrrolidine to sulfonyl chloride) and temperature (0–5°C) to suppress side reactions .
Q. How to resolve contradictions in NMR data for structural analogs?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 3.5–4.0 ppm for pyrrolidine protons) may arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, J-coupling constants in (R)-1-(tert-butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid confirm axial/equatorial proton orientations .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer : Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and coupling reagents (HATU/DIPEA for amide bond formation). For example, a 78% yield was achieved in coupling (S)-benzyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate using HATU in DMF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
